molecular formula C25H22ClNO5S B2815789 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866867-07-4

3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2815789
CAS No.: 866867-07-4
M. Wt: 483.96
InChI Key: XZNJKRRJEQKZGE-UHFFFAOYSA-N
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Description

This compound is a quinolin-4-one derivative featuring a 4-chlorobenzenesulfonyl group at position 3, an ethoxy substituent at position 6, and a 4-methoxybenzyl moiety at position 1. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (discussed below) suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl-containing heterocycles .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5S/c1-3-32-20-10-13-23-22(14-20)25(28)24(33(29,30)21-11-6-18(26)7-12-21)16-27(23)15-17-4-8-19(31-2)9-5-17/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNJKRRJEQKZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base such as pyridine.

    Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction using ethyl iodide and a base such as potassium carbonate.

    Methoxyphenylmethyl Substitution: The methoxyphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Sulfonamide or sulfonothioate derivatives.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and synthetic differences between the target compound and its analogs:

Substituent Variations at Position 3 (Sulfonyl Group)

Compound Name R Group at Position 3 Key Differences Synthesis Method (if available)
Target : 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one 4-Chlorobenzenesulfonyl Strong electron-withdrawing group; enhances stability and potential receptor binding . Not explicitly described in evidence.
Analog 1 : 1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one 4-Isopropylbenzenesulfonyl Bulky isopropyl group reduces polarity; may decrease solubility compared to chloro-substituted analogs. Likely involves Pd-catalyzed coupling (similar to ).
Analog 2 : 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one 4-Fluorobenzoyl Replacement of sulfonyl with benzoyl reduces hydrogen-bonding capacity; alters electronic properties. Sodium ethoxide-mediated alkylation (similar to ).

Modifications at Position 1 (Benzyl Group)

Compound Name R Group at Position 1 Impact on Structure
Target 4-Methoxybenzyl Electron-donating methoxy group enhances lipophilicity and membrane permeability.
Analog 3 : 3-Methoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one None (simpler quinoline core) Absence of benzyl group reduces molecular weight; simpler structure may limit target specificity.

Research Implications and Limitations

  • Pharmacological Potential: The sulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases or kinase enzymes), as seen in related triazole and quinoline derivatives .
  • Limitations: Absence of direct biological data for the target compound necessitates further experimental validation.

Biological Activity

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline derivative class. Its structure features a sulfonamide functional group, which is known for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other disease areas.

Chemical Structure and Properties

The molecular formula of the compound is C21H21ClN2O3SC_{21}H_{21}ClN_2O_3S, with a molecular weight of approximately 416.92 g/mol. The presence of the chlorobenzenesulfonyl and methoxyphenyl groups contributes to its biological activity. The compound's structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC21H21ClN2O3S
Molecular Weight416.92 g/mol
Functional GroupsSulfonamide, Ethoxy, Methoxy
Structural FeaturesQuinoline core

The biological activity of this compound primarily arises from its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting potential applications in oncology.

Target Interactions

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist for certain receptors, influencing cellular responses.

Biological Activity Studies

Several studies have investigated the biological activity of quinoline derivatives, including this compound. Below are key findings:

Anticancer Activity

  • Study 1 : A study on quinoline derivatives demonstrated that compounds similar to 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Study 2 : Another research highlighted the ability of this class of compounds to inhibit tumor growth in vivo models, showing promising results for future therapeutic applications.

Antimicrobial Activity

  • Study 3 : The compound's structural components suggest potential antimicrobial properties. In vitro assays indicated moderate activity against both Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Efficacy

A recent case study evaluated the efficacy of a related quinoline derivative in treating breast cancer. The results showed a significant reduction in tumor size in treated groups compared to controls, supporting the hypothesis that quinoline derivatives can serve as effective anticancer agents.

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial activity of the compound was assessed against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

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